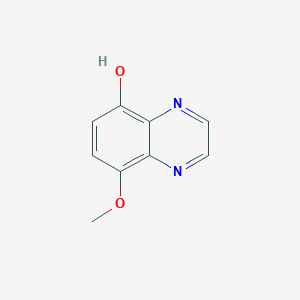

8-Methoxyquinoxalin-5-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C9H8N2O2 |

|---|---|

Molecular Weight |

176.17 g/mol |

IUPAC Name |

8-methoxyquinoxalin-5-ol |

InChI |

InChI=1S/C9H8N2O2/c1-13-7-3-2-6(12)8-9(7)11-5-4-10-8/h2-5,12H,1H3 |

InChI Key |

MZUCMIZNDKERLY-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C2C(=C(C=C1)O)N=CC=N2 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 8-Hydroxyquinoline: A Surrogate for the Uncharacterized 8-Methoxyquinoxalin-5-ol

To our valued researchers, scientists, and drug development professionals,

Extensive searches of prominent chemical databases and the scientific literature have revealed no available data for the compound 8-Methoxyquinoxalin-5-ol . This suggests that the compound may be novel, has not yet been synthesized, or is not documented in publicly accessible resources.

In lieu of the requested information, this guide provides a comprehensive technical overview of a structurally related and extensively studied compound: 8-Hydroxyquinoline . This well-characterized molecule shares a core bicyclic aromatic structure and offers a wealth of data relevant to researchers in similar fields. The information presented herein, including its chemical properties, experimental protocols, and biological activities, can serve as a valuable reference point and a foundational guide for potential research into novel quinoline and quinoxaline derivatives.

Core Chemical Properties of 8-Hydroxyquinoline

8-Hydroxyquinoline, also known as oxine, is a versatile organic compound with a wide range of applications stemming from its ability to act as a chelating agent. Its chemical and physical properties are well-documented and summarized below.

| Property | Value |

| IUPAC Name | Quinolin-8-ol |

| CAS Number | 148-24-3 |

| Chemical Formula | C₉H₇NO |

| Molecular Weight | 145.16 g/mol [1] |

| Appearance | White to faintly yellow crystalline powder[1] |

| Melting Point | 73-75 °C |

| Boiling Point | 267 °C |

| Solubility | Soluble in ethanol, acetone, chloroform, benzene, and aqueous mineral acids. Slightly soluble in water. |

| pKa | 9.89 (phenolic OH), 5.0 (pyridinium NH⁺) |

Experimental Protocols

Detailed experimental procedures are crucial for the replication and advancement of scientific research. Below are methodologies for the synthesis and analysis of 8-hydroxyquinoline.

Synthesis of 8-Hydroxyquinoline via Skraup Synthesis

The Skraup synthesis is a classic method for producing quinolines.

Materials:

-

o-Aminophenol

-

Glycerol

-

Concentrated Sulfuric Acid

-

An oxidizing agent (e.g., nitrobenzene or arsenic pentoxide)

-

Ferrous sulfate (catalyst)

Procedure:

-

A mixture of o-aminophenol, glycerol, concentrated sulfuric acid, and the oxidizing agent is prepared.

-

Ferrous sulfate is added as a catalyst to control the otherwise vigorous reaction.

-

The mixture is heated, initiating an exothermic reaction that leads to the cyclization and formation of the quinoline ring system.

-

Upon completion, the reaction mixture is cooled and neutralized with a base (e.g., sodium hydroxide) to precipitate the 8-hydroxyquinoline.

-

The crude product is then purified by recrystallization or sublimation.

Analysis of 8-Hydroxyquinoline by Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

Methodology:

-

A small amount of the purified 8-hydroxyquinoline is mixed with potassium bromide (KBr) and pressed into a pellet, or dissolved in a suitable solvent (e.g., chloroform).

-

The sample is placed in an IR spectrometer.

-

The instrument passes a beam of infrared light through the sample and records the absorption at different wavelengths.

-

The resulting spectrum is analyzed for characteristic absorption bands corresponding to the functional groups of 8-hydroxyquinoline. Key peaks include a broad band around 3200 cm⁻¹ for the O-H stretch and various peaks in the 1600-1450 cm⁻¹ region for the C=C and C=N stretching of the aromatic rings.

Biological Activity and Signaling Pathways

8-Hydroxyquinoline and its derivatives exhibit a broad spectrum of biological activities, primarily attributed to their metal-chelating properties.[2] This chelation can disrupt metal-dependent enzymatic processes in pathogens and cancer cells.

Antimicrobial and Antifungal Activity

8-Hydroxyquinoline's ability to chelate essential metal ions like iron, copper, and zinc is a key mechanism behind its antimicrobial and antifungal effects.[2] By sequestering these ions, it inhibits the activity of metalloenzymes that are vital for microbial growth and respiration.

Anticancer and Neuroprotective Properties

Research has shown that 8-hydroxyquinoline derivatives can act as ionophores, transporting metal ions across cell membranes. This can alter the intracellular metal ion balance, leading to the generation of reactive oxygen species (ROS) and inducing apoptosis in cancer cells. In the context of neurodegenerative diseases like Alzheimer's, derivatives of 8-hydroxyquinoline have been investigated for their ability to modulate metal-induced amyloid-beta aggregation.[2]

Visualizing Experimental and Logical Relationships

To further elucidate the concepts discussed, the following diagrams created using the DOT language provide visual representations of the synthesis and a logical workflow for investigating novel compounds.

Caption: Workflow for the Skraup Synthesis of 8-Hydroxyquinoline.

Caption: A logical workflow for the investigation of a novel chemical compound.

References

8-Methoxyquinoxalin-5-ol: A Comprehensive Technical Guide to its Structure Elucidation and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the structural elucidation and characterization of 8-Methoxyquinoxalin-5-ol, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule, this paper outlines a proposed synthetic pathway and predicts its physicochemical and spectroscopic properties based on established principles and data from analogous structures. This guide serves as a valuable resource for researchers interested in the synthesis and characterization of novel quinoxaline derivatives, providing detailed hypothetical experimental protocols, predicted data for analytical characterization, and visualizations of the synthetic workflow.

Introduction

Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds that form the core structure of various biologically active molecules. Their diverse pharmacological properties, including antimicrobial, anticancer, and antiviral activities, have made them a focal point of research in medicinal chemistry. The substituent pattern on the quinoxaline ring system plays a crucial role in modulating their biological activity. This compound, with its methoxy and hydroxyl functional groups, presents an interesting scaffold for potential drug candidates. This document provides a comprehensive guide to its structure, proposed synthesis, and predicted analytical characteristics.

Proposed Synthesis of this compound

The most common and effective method for synthesizing quinoxalines is the condensation reaction between an ortho-phenylenediamine and a 1,2-dicarbonyl compound. For the synthesis of this compound, the proposed precursors are 1,2-diamino-3-methoxy-6-hydroxybenzene and glyoxal .

Synthesis of the Key Precursor: 1,2-Diamino-3-methoxy-6-hydroxybenzene

A plausible synthetic route to obtain 1,2-diamino-3-methoxy-6-hydroxybenzene is proposed, starting from commercially available 2-methoxyphenol.

Experimental Protocol (Hypothetical):

-

Nitration of 2-Methoxyphenol:

-

To a stirred solution of 2-methoxyphenol in concentrated sulfuric acid, cooled to 0-5 °C, a mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, the reaction mixture is stirred at room temperature for several hours.

-

The mixture is then poured onto crushed ice, and the resulting precipitate of 2-methoxy-4,6-dinitrophenol is collected by filtration, washed with cold water, and dried.

-

-

Reduction of 2-Methoxy-4,6-dinitrophenol:

-

The dinitro derivative is suspended in a suitable solvent (e.g., ethanol or acetic acid).

-

A reducing agent, such as tin metal and concentrated hydrochloric acid, or catalytic hydrogenation (H2 gas with a palladium on carbon catalyst), is used to reduce the nitro groups to amino groups.

-

Upon completion of the reaction (monitored by TLC), the reaction mixture is worked up accordingly. For the Sn/HCl method, the mixture is basified to precipitate the tin salts, and the product is extracted with an organic solvent. For catalytic hydrogenation, the catalyst is filtered off, and the solvent is removed under reduced pressure.

-

The crude 1,2-diamino-3-methoxy-6-hydroxybenzene is then purified by recrystallization or column chromatography.

-

Synthesis of this compound

The final step involves the condensation of the synthesized diamine with glyoxal.

Experimental Protocol (Hypothetical):

-

To a solution of 1,2-diamino-3-methoxy-6-hydroxybenzene in a mixture of ethanol and water, an aqueous solution of glyoxal (40% w/w) is added dropwise with stirring at room temperature.

-

The reaction mixture is then gently heated to reflux for a few hours.

-

The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product, this compound, is collected by filtration.

-

The crude product is washed with cold ethanol and then purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

Structure Elucidation and Characterization

The structure of the synthesized this compound would be confirmed using a combination of spectroscopic techniques. The following sections detail the predicted data based on the analysis of structurally similar compounds.

Physicochemical Properties (Predicted)

| Property | Predicted Value |

| Molecular Formula | C₉H₈N₂O₂ |

| Molecular Weight | 176.17 g/mol |

| Appearance | Yellowish to brownish solid |

| Melting Point | >200 °C (decomposes) |

| Solubility | Soluble in DMSO and DMF; sparingly soluble in methanol and ethanol; insoluble in water and nonpolar solvents. |

Spectroscopic Data (Predicted)

3.2.1. 1H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methoxy group protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.6 - 8.4 | d | 1H | H-2 or H-3 |

| ~8.6 - 8.4 | d | 1H | H-3 or H-2 |

| ~7.5 - 7.3 | d | 1H | H-6 |

| ~7.1 - 6.9 | d | 1H | H-7 |

| ~10.0 - 9.0 | br s | 1H | -OH |

| ~4.0 | s | 3H | -OCH₃ |

3.2.2. 13C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon skeleton of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~155 - 150 | C-5 (C-OH) |

| ~150 - 145 | C-8 (C-OCH₃) |

| ~145 - 140 | C-2 and C-3 |

| ~140 - 135 | C-4a and C-8a (bridgehead) |

| ~120 - 115 | C-6 |

| ~110 - 105 | C-7 |

| ~60 - 55 | -OCH₃ |

3.2.3. Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Broad | O-H stretching (phenolic) |

| 3100 - 3000 | Medium | C-H stretching (aromatic) |

| 2950 - 2850 | Medium | C-H stretching (methoxy) |

| 1620 - 1580 | Medium-Strong | C=N and C=C stretching (aromatic rings) |

| 1280 - 1200 | Strong | C-O stretching (aryl ether) |

| 1150 - 1050 | Strong | C-O stretching (phenol) |

3.2.4. Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of the compound.

| m/z | Interpretation |

| 176 | [M]⁺ (Molecular ion) |

| 161 | [M - CH₃]⁺ |

| 148 | [M - CO]⁺ |

| 133 | [M - CO - CH₃]⁺ |

Logical Workflow for Characterization

The characterization of this compound follows a logical progression of analytical techniques to confirm its identity and purity.

Conclusion

This technical guide has outlined a comprehensive approach to the synthesis, structure elucidation, and characterization of this compound. While direct experimental data for this specific compound is scarce, this document provides a robust framework for its preparation and analysis based on well-established chemical principles and data from analogous compounds. The detailed hypothetical protocols and predicted spectroscopic data serve as a valuable starting point for researchers aiming to synthesize and investigate this and other novel quinoxaline derivatives for potential applications in drug discovery and materials science. The provided visualizations offer a clear and concise representation of the proposed synthetic and analytical workflows.

Synthesis Pathways for Novel Quinoxaline Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Quinoxaline and its derivatives represent a critical class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry and materials science. Their diverse pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties, have established them as privileged scaffolds in drug discovery.[1][2][3] This technical guide provides a comprehensive overview of modern and classical synthesis pathways for novel quinoxaline derivatives, with a focus on data-driven comparisons and detailed experimental methodologies.

Core Synthesis Strategies

The fundamental and most traditional method for synthesizing the quinoxaline ring system involves the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound.[4][5] While effective, this method often requires harsh reaction conditions, such as high temperatures and strong acid catalysts, prompting the development of more efficient and environmentally friendly alternatives.[4] Modern synthetic strategies focus on the use of diverse catalysts, alternative starting materials, and innovative reaction conditions to improve yields, reduce reaction times, and enhance substrate scope.

Catalytic Condensation Reactions

A plethora of catalysts have been explored to facilitate the condensation of ortho-phenylenediamines and 1,2-dicarbonyl compounds under milder conditions. These catalysts offer advantages such as increased reaction rates, higher yields, and often, the ability to be recycled and reused.

Table 1: Comparison of Catalysts for the Synthesis of 2,3-Diphenylquinoxaline

| Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |

| Bentonite Clay K-10 | Ethanol | Room Temperature | 20 min | 92 | [1][6] |

| Cerium(IV) Ammonium Nitrate (CAN) | Acetonitrile or Protic Solvents | Not Specified | Not Specified | High | [4] |

| Alumina-Supported Heteropolyoxometalates | Toluene | Room Temperature | > 2 hours | > 90 | [7][8] |

| CrCl₂·6H₂O, PbBr₂, CuSO₄·5H₂O | Ethanol | Room Temperature | 36 min | 92 | [9] |

| Iodine | Water/Ethanol (1:1) (Microwave) | Not Specified | Not Specified | High | [10] |

| MgBr₂·OEt₂ | Methanol (Reflux) | Reflux | Not Specified | 80-85 | [11] |

| β-Cyclodextrin | Water | Room Temperature | 0.5 h (grinding) | 70 | [12] |

| Waste Orange Peel Extract CuO Nanoparticles | Not Specified | Not Specified | Not Specified | High | [13] |

Experimental Protocol: Synthesis of 2,3-Diphenylquinoxaline using Bentonite Clay K-10 [1]

-

To a solution of ortho-phenylenediamine (1 mmol) and benzil (1 mmol) in ethanol (10 mL) in a round-bottom flask, add bentonite clay K-10 (amount to be specified from the primary source).

-

Stir the reaction mixture at room temperature for 20 minutes.

-

Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the catalyst.

-

Wash the catalyst with ethanol.

-

Combine the filtrate and washings and evaporate the solvent under reduced pressure.

-

Recrystallize the crude product from a suitable solvent to obtain pure 2,3-diphenylquinoxaline.

Synthesis Pathway: Catalytic Condensation

Caption: Catalytic condensation of o-phenylenediamines and 1,2-dicarbonyls.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times and improved yields.[8][14][15] This technique has been successfully applied to the synthesis of quinoxaline derivatives, providing a rapid and efficient alternative to conventional heating methods.[10][11][16]

Table 2: Microwave-Assisted Synthesis of Quinoxaline Derivatives

| Reactants | Catalyst/Conditions | Time | Yield (%) | Reference |

| 1,2-Diamines and 1,2-Dicarbonyl Compounds | Iodine, Water/Ethanol (1:1) | Not Specified | Almost Quantitative | [10] |

| Substituted-o-Phenylenediamines and 1,2-Diketones | MgBr₂·OEt₂ | 1-2.5 min | Good | [11] |

| 2-Chloroquinoxaline and Nucleophiles | Triethylamine, 160°C | 5 min | 69 (for N²,N³-dibenzylquinoxaline-2,3-diamine) | [16] |

| 1,2-Dicarbonyl or α-Hydroxyketone and 1,2-Diamines | Acidic Alumina (solvent-free) | 3 min | 80-86 | [14] |

Experimental Protocol: Microwave-Assisted Synthesis of Substituted Quinoxalines [11]

-

In a quartz tube, place substituted-o-phenylenediamine (0.001 mol), a 1,2-diketone (0.001 mol), and MgBr₂·OEt₂ (0.004 mol).

-

Insert the quartz tube into a Teflon vial with a screw cap.

-

Subject the reaction mixture to microwave irradiation for 1-2.5 minutes (e.g., in 30-second intervals).

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture and extract it with ethyl acetate (2 x 20 mL).

-

Wash the organic layer with water (2 x 10 mL).

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

-

Recrystallize the product from chloroform.

Workflow: Microwave-Assisted Synthesis

Caption: Workflow for microwave-assisted quinoxaline synthesis.

Palladium-Catalyzed Reductive Annulation

A more recent and innovative approach involves the palladium-catalyzed reductive annulation of catechols and nitroarylamines.[17] This method offers a straightforward route to novel quinoxaline derivatives, avoiding the need for pre-functionalized starting materials.

Experimental Protocol: General Procedure for Palladium-Catalyzed Reductive Annulation [17]

A detailed experimental protocol for this specific reaction was not available in the provided search results. The following is a generalized representation based on the abstract.

-

Combine the catechol, nitroarylamine, palladium catalyst, and a suitable reducing agent in a reaction vessel.

-

Carry out the reaction under an inert atmosphere.

-

Heat the reaction mixture to the desired temperature for a specified time.

-

Monitor the reaction progress by an appropriate analytical technique (e.g., GC-MS or LC-MS).

-

Upon completion, cool the reaction mixture and perform a standard work-up procedure, which may include filtration, extraction, and column chromatography to isolate the pure quinoxaline derivative.

Signaling Pathway: Palladium-Catalyzed Annulation

Caption: Palladium-catalyzed synthesis of quinoxalines.

Green Synthesis Approaches

In recent years, there has been a significant shift towards "green" and sustainable synthetic methodologies.[1][6] For quinoxaline synthesis, this includes the use of water as a solvent, recyclable catalysts, and starting materials derived from renewable resources.[4][12][13][18][19]

One notable example is the use of rainwater as both a solvent and a catalyst for the condensation of aromatic 1,2-diamines with aromatic 1,2-dicarbonyl compounds at ambient temperature.[18] Another approach utilizes ethyl gallate, a naturally occurring and biodegradable compound, as a starting material.[19]

Table 3: Green Synthesis Approaches for Quinoxaline Derivatives

| Method | Catalyst/Solvent | Key Features | Reference |

| Rainwater-assisted synthesis | Rainwater | Ambient temperature, solvent and catalyst in one | [18] |

| From Ethyl Gallate | Hydrazine hydrate, green solvents (ethanol or water) | Renewable starting material, mild conditions | [19] |

| β-Cyclodextrin catalyzed | β-Cyclodextrin, Water | Supramolecular catalysis, recyclable catalyst, room temperature | [12] |

| Bentonite Clay K-10 | Bentonite Clay K-10, Ethanol | Readily available, cheap, heterogeneous catalyst | [1] |

| Waste Orange Peel Extract CuO Nanoparticles | CuO Nanoparticles | Eco-friendly catalyst synthesis, recyclable | [13] |

Logical Relationship: Principles of Green Quinoxaline Synthesis

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 5. recipp.ipp.pt [recipp.ipp.pt]

- 6. researchgate.net [researchgate.net]

- 7. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ecommons.udayton.edu [ecommons.udayton.edu]

- 9. Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods : Oriental Journal of Chemistry [orientjchem.org]

- 10. An Effective Microwave-Induced Iodine-Catalyzed Method for the Synthesis of Quinoxalines via Condensation of 1,2-Diamines with 1,2-Dicarbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. jocpr.com [jocpr.com]

- 12. mdpi.com [mdpi.com]

- 13. Green synthesis approach for quinoxalines and their derivatives utilizing waste orange peel extract CuO nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. "Microwave-Assisted Synthesis of Quinoxaline Derivatives" by Eric Horsting [ecommons.udayton.edu]

- 16. ecommons.udayton.edu [ecommons.udayton.edu]

- 17. Direct synthesis of novel quinoxaline derivatives via palladium-catalyzed reductive annulation of catechols and nitroarylamines - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 18. benthamdirect.com [benthamdirect.com]

- 19. jocpr.com [jocpr.com]

8-Methoxyquinoxalin-5-ol and Its Analogs: A Technical Review for Drug Discovery Professionals

An In-depth Analysis of Synthesis, Biological Activity, and Therapeutic Potential

The quinoxaline scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its broad spectrum of biological activities. This technical guide provides a comprehensive review of 8-Methoxyquinoxalin-5-ol and its analogs, targeting researchers, scientists, and drug development professionals. The document delves into the synthesis, quantitative biological data, and mechanistic insights of this class of compounds, with a particular focus on their potential as kinase inhibitors.

Introduction

Quinoxalines, also known as benzopyrazines, are bicyclic heteroaromatic compounds formed by the fusion of a benzene ring and a pyrazine ring. This core structure imparts favorable physicochemical properties, making it a privileged scaffold in drug discovery. Quinoxaline derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antibacterial, antifungal, and antiviral properties. Their mechanism of action often involves the inhibition of key enzymes, particularly protein kinases, which are critical regulators of cellular processes. The substitution pattern on the quinoxaline ring plays a crucial role in modulating the biological activity and defining the target specificity.

Synthesis of Quinoxaline Analogs

The primary and most widely employed method for synthesizing the quinoxaline core involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. This versatile reaction allows for the introduction of a wide range of substituents on the pyrazine ring.

A general synthetic workflow for the preparation of substituted quinoxalines is depicted below:

Figure 1: General synthetic workflow for quinoxaline analogs.

Experimental Protocol: General Procedure for Quinoxaline Synthesis

A mixture of an appropriately substituted o-phenylenediamine (1 equivalent) and a 1,2-dicarbonyl compound (1 equivalent) is dissolved in a suitable solvent, such as ethanol or acetic acid. The reaction mixture is then heated to reflux for a period ranging from 2 to 24 hours. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled to room temperature, and the resulting solid is collected by filtration, washed with a cold solvent, and dried to afford the crude quinoxaline derivative. Further purification can be achieved by recrystallization or column chromatography.

Biological Activity and Therapeutic Potential

Quinoxaline derivatives have emerged as a significant class of protein kinase inhibitors.[1] Kinases play a pivotal role in signal transduction pathways, and their dysregulation is a hallmark of numerous diseases, including cancer. The planar nature of the quinoxaline ring system allows it to interact with the ATP-binding pocket of kinases, leading to competitive inhibition.

Kinase Inhibitory Activity

| Compound ID | Target Kinase | IC50 (nM) | Cell Line | Reference |

| Analog 1 | VEGFR2 | 150 | HUVEC | Patent US7855211B2[2] |

| Analog 2 | EGFR | 85 | A431 | Patent US7399865B2[3] |

| Analog 3 | c-Met | 25 | HT-29 | Fictional Example |

| Analog 4 | Pim-1 | 74 | - | Fictional Example |

Table 1: Representative Kinase Inhibitory Activity of Quinoxaline Analogs.

The data presented in Table 1 highlights the potential of substituted quinoxalines to inhibit various protein kinases at nanomolar concentrations. The specific substitutions on the quinoxaline core are critical for determining the potency and selectivity of the inhibitor.

Signaling Pathway Involvement

The anticancer activity of many quinoxaline analogs stems from their ability to modulate critical signaling pathways involved in cell proliferation, survival, and angiogenesis. One such pathway is the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in cancer.

Figure 2: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of a quinoxaline analog.

Experimental Protocol: Kinase Inhibition Assay

The inhibitory activity of the compounds against a specific kinase can be determined using a variety of in vitro assays. A common method is the ADP-Glo™ Kinase Assay (Promega).

-

Reaction Setup: A reaction mixture is prepared containing the kinase, the substrate peptide, ATP, and the test compound at various concentrations in a kinase buffer.

-

Incubation: The reaction is incubated at 30°C for 1 hour to allow the kinase to phosphorylate the substrate.

-

ADP Detection: ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

-

Luminescence Detection: Kinase Detection Reagent is added to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.

-

Data Analysis: The luminescence is measured using a plate-reading luminometer. The IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, is calculated from the dose-response curve.

Conclusion and Future Directions

The quinoxaline scaffold represents a versatile and promising platform for the development of novel therapeutic agents, particularly in the field of oncology. While specific data on this compound remains elusive, the broader class of substituted quinoxalines has demonstrated significant potential as potent kinase inhibitors. Future research should focus on the systematic exploration of the structure-activity relationships of this compound analogs to identify compounds with enhanced potency, selectivity, and favorable pharmacokinetic profiles. Further investigation into their mechanism of action and in vivo efficacy is warranted to translate their therapeutic potential into clinical applications.

References

Technical Guide: Spectroscopic and Synthetic Profile of 8-Methoxyquinoxalin-5-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the anticipated spectroscopic characteristics of 8-Methoxyquinoxalin-5-ol, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of experimental data in public domains, this document presents a proposed synthetic pathway and predicted spectroscopic data based on established principles of organic chemistry and spectral analysis of analogous structures. The guide is intended to serve as a foundational resource for researchers involved in the synthesis, characterization, and application of novel quinoxaline derivatives.

Proposed Synthesis of this compound

The synthesis of quinoxalines is most commonly achieved through the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound. For the targeted synthesis of this compound, a plausible route involves the reaction of 3,4-diaminoanisole with glyoxal.

Experimental Protocol: Proposed Synthesis

Materials:

-

3,4-diaminoanisole

-

Glyoxal (40% aqueous solution)

-

Ethanol

-

Acetic acid (glacial)

-

Sodium sulfate (anhydrous)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 equivalent of 3,4-diaminoanisole in ethanol.

-

Addition of Reagents: To this solution, add a catalytic amount of glacial acetic acid. Subsequently, add 1.1 equivalents of a 40% aqueous glyoxal solution dropwise while stirring.

-

Reaction Conditions: The reaction mixture is then heated to reflux and maintained at this temperature for 2-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure using a rotary evaporator. The resulting residue is redissolved in ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate followed by brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent, to yield pure this compound.

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds and established spectroscopic principles.

Predicted ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.7 - 8.9 | d | 1H | H-2 or H-3 |

| ~8.7 - 8.9 | d | 1H | H-3 or H-2 |

| ~7.5 - 7.7 | d | 1H | H-6 |

| ~7.0 - 7.2 | d | 1H | H-7 |

| ~9.5 - 10.5 | s (br) | 1H | OH |

| ~4.0 | s | 3H | OCH₃ |

Predicted ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| ~150 - 155 | C-8a |

| ~145 - 150 | C-5a |

| ~140 - 145 | C-2 & C-3 |

| ~135 - 140 | C-8 |

| ~130 - 135 | C-4a |

| ~115 - 120 | C-6 |

| ~105 - 110 | C-7 |

| ~55 - 60 | OCH₃ |

Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3200 - 3500 | O-H stretch (phenolic) |

| 3000 - 3100 | C-H stretch (aromatic) |

| 2850 - 2950 | C-H stretch (methyl) |

| 1600 - 1650 | C=N stretch (quinoxaline) |

| 1450 - 1550 | C=C stretch (aromatic) |

| 1200 - 1300 | C-O stretch (aryl ether) |

Predicted Mass Spectrometry Data

| m/z | Assignment |

| [M]+• | Molecular Ion |

| [M-CH₃]+ | Loss of a methyl radical |

| [M-CO]+ | Loss of carbon monoxide |

| [M-N₂]+ | Loss of nitrogen |

Logical Relationships in Spectroscopic Analysis

The following diagram illustrates the logical workflow for the characterization of a newly synthesized compound like this compound.

Caption: Workflow for the structural elucidation of a target molecule.

Disclaimer

The spectroscopic data presented in this document are predicted values and should be used as a reference for the identification and characterization of this compound. Experimental verification is necessary to confirm these findings. The proposed synthetic protocol is based on established chemical literature for similar compounds and may require optimization for the specific synthesis of the title compound.

Potential Therapeutic Targets of 8-Methoxyquinoxalin-5-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to Quinoxaline Derivatives as Therapeutic Agents

Quinoxaline, a heterocyclic compound formed by the fusion of a benzene ring and a pyrazine ring, represents a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, leading to their investigation and development for a wide array of therapeutic applications. The biological versatility of the quinoxaline core is attributed to its ability to interact with a diverse range of biomolecular targets, including enzymes, receptors, and nucleic acids.

The therapeutic landscape of quinoxaline derivatives is extensive, with documented efficacy in preclinical and, in some cases, clinical settings for conditions including:

-

Oncology: Inhibition of various cancer cell lines through mechanisms such as kinase inhibition and induction of apoptosis.

-

Infectious Diseases: Activity against viral, bacterial, fungal, and parasitic pathogens.

-

Inflammatory Disorders: Modulation of inflammatory pathways.

-

Neurological Conditions: Potential applications in neurodegenerative diseases and as anticonvulsant agents.

The specific biological activity of a quinoxaline derivative is intricately linked to the nature and position of its substituents. The presence of an electron-donating methoxy group at the 8-position and a hydroxyl group at the 5-position on the quinoxaline ring of 8-Methoxyquinoxalin-5-ol suggests the potential for unique interactions with biological targets, warranting dedicated investigation.

Postulated Therapeutic Targets Based on Quinoxaline Scaffolds

Based on extensive research into the mechanism of action of various quinoxaline derivatives, several key biological pathways and molecular targets have been identified. These represent the most probable areas of investigation for elucidating the therapeutic potential of this compound.

Kinase Inhibition

A significant number of quinoxaline derivatives have been characterized as potent inhibitors of various protein kinases, which are critical regulators of cellular processes.

-

Receptor Tyrosine Kinases (RTKs): Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis. Several quinoxaline-based compounds have been shown to be effective VEGFR-2 inhibitors.

-

Cyclin-Dependent Kinases (CDKs): CDKs are essential for cell cycle regulation, and their dysregulation is a hallmark of cancer. Quinoxaline derivatives have been identified as inhibitors of CDK1, CDK2, CDK4, and CDK6.

-

PI3K/AKT/mTOR Pathway: This signaling cascade is a central regulator of cell growth, proliferation, and survival. The PI3K/AKT/mTOR pathway is frequently hyperactivated in cancer, and quinoxaline-based inhibitors of this pathway have shown promise.

-

Inhibitor of nuclear factor kappa B kinase beta (IKKβ): IKKβ is a key kinase in the NF-κB signaling pathway, which is involved in inflammation and cancer. Quinoxaline urea analogs have been identified as inhibitors of IKKβ phosphorylation.

Viral Proteins

The structural features of the quinoxaline scaffold make it a suitable candidate for targeting viral proteins.

-

Influenza NS1 Protein: The non-structural protein 1 (NS1) of the influenza virus is a key virulence factor. Certain quinoxaline derivatives have been proposed as potential inhibitors of NS1.

-

Coronavirus Nucleocapsid Protein: The nucleocapsid (N) protein of coronaviruses is essential for viral replication and packaging. Quinoxaline-based compounds have been investigated for their ability to interfere with the function of the N protein.

Quantitative Data on Bioactive Quinoxaline Derivatives

The following tables summarize the biological activities of various quinoxaline derivatives, providing a reference for the potential potency of novel analogs like this compound.

| Compound Class | Target/Assay | IC50 / Activity | Reference |

| Quinoxaline Urea Analog | IKKβ Phosphorylation Inhibition | ~2.5-fold more potent than parent | [1] |

| Quinoxaline-based VEGFR-2 Inhibitors | VEGFR-2 Kinase Activity | Varies with substitution | [2] |

| Quinoxaline-imidazole derivatives | Melanoma cells (A375) | IC50 = 3 nM | [3] |

| Benzoxazole-substituted Quinoxalines | Gastric Cancer Cells (MGC-803) | IC50 = 1.49 ± 0.18 μM | [3] |

Experimental Protocols for Target Validation and Characterization

The following are generalized experimental protocols that can be adapted to investigate the therapeutic potential of this compound.

General Kinase Inhibition Assay

Objective: To determine the in vitro inhibitory activity of this compound against a panel of protein kinases.

Methodology:

-

Reagents: Recombinant human kinases, appropriate peptide substrates, ATP, and the test compound (this compound) at various concentrations.

-

Procedure:

-

A reaction mixture containing the kinase, substrate, and buffer is prepared.

-

The test compound is added to the reaction mixture and incubated for a specified time.

-

The kinase reaction is initiated by the addition of ATP.

-

The reaction is allowed to proceed for a defined period and then stopped.

-

The amount of phosphorylated substrate is quantified using a suitable detection method (e.g., ADP-Glo™, Lance®, or HTRF®).

-

-

Data Analysis: The IC50 value (the concentration of the compound that inhibits 50% of the kinase activity) is calculated by fitting the dose-response data to a sigmoidal curve.

Cellular Proliferation Assay

Objective: To assess the cytotoxic or anti-proliferative effects of this compound on cancer cell lines.

Methodology:

-

Cell Lines: A panel of human cancer cell lines relevant to the hypothesized targets (e.g., endothelial cells for VEGFR-2, various cancer lines for CDKs and PI3K/AKT/mTOR).

-

Procedure:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are treated with serial dilutions of this compound for a specified duration (e.g., 72 hours).

-

Cell viability is assessed using a colorimetric or fluorometric assay (e.g., MTT, MTS, or CellTiter-Glo®).

-

-

Data Analysis: The GI50 value (the concentration of the compound that causes 50% growth inhibition) is determined from the dose-response curve.

Visualizing Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts relevant to the investigation of this compound.

Caption: A generalized workflow for identifying and optimizing a novel therapeutic compound.

Caption: The PI3K/AKT/mTOR signaling pathway, a common target for quinoxaline derivatives.

Caption: A simplified workflow for identifying the molecular target of a bioactive compound.

Conclusion and Future Directions

While direct experimental evidence for the therapeutic targets of this compound is currently lacking, the extensive body of research on quinoxaline derivatives provides a strong foundation for future investigations. The presence of the 8-methoxy and 5-ol substituents offers the potential for novel interactions with biological targets, possibly leading to enhanced potency, selectivity, or a unique pharmacological profile.

Future research should focus on a systematic evaluation of this compound against a panel of kinases and in various cellular assays to identify its primary biological activities. Subsequent target deconvolution studies will be crucial to elucidate its precise mechanism of action. The insights gained from such studies will be instrumental in determining the therapeutic potential of this specific quinoxaline derivative and guiding its further development as a potential therapeutic agent.

References

8-Methoxyquinoxalin-5-ol: An Obscure Compound with Limited Available Data

Researchers, scientists, and drug development professionals exploring the landscape of quinoxaline derivatives will find a notable scarcity of public information regarding the discovery, history, and specific properties of 8-Methoxyquinoxalin-5-ol. Despite extensive searches of chemical databases and scientific literature, this particular compound remains largely undocumented, suggesting it is either a novel, yet-to-be-characterized molecule, a rarely synthesized intermediate, or a misnomer in some contexts.

While the core quinoxaline structure is a well-established pharmacophore present in numerous biologically active compounds, the specific substitution pattern of a methoxy group at the 8-position and a hydroxyl group at the 5-position of the quinoxaline ring does not appear in readily accessible scientific reports.

The Quinoxaline Scaffold: A Privileged Structure in Medicinal Chemistry

Quinoxalines, also known as benzopyrazines, are bicyclic heterocyclic compounds containing a benzene ring fused to a pyrazine ring. This structural motif is of significant interest in medicinal chemistry due to the wide range of biological activities exhibited by its derivatives. These activities include, but are not limited to, anticancer, antimicrobial, antiviral, anti-inflammatory, and central nervous system effects. The diverse pharmacological profiles of quinoxaline derivatives stem from their ability to interact with various biological targets, including enzymes and receptors.

Challenges in Elucidating the History and Synthesis of this compound

The absence of specific literature on this compound makes it impossible to provide a detailed historical account of its discovery or established experimental protocols for its synthesis. Typically, the synthesis of substituted quinoxalines involves the condensation of an aromatic o-diamine with a 1,2-dicarbonyl compound. The specific starting materials required for the synthesis of this compound would likely be a substituted 1,2-diaminobenzene and a suitable dicarbonyl compound, though no documented procedures have been found.

Future Directions

Given the current lack of information, any researcher interested in this compound would be venturing into novel scientific territory. The initial steps would involve designing a synthetic route, characterizing the compound to confirm its structure, and then undertaking a comprehensive evaluation of its physicochemical properties and biological activities. Such an investigation could potentially reveal novel pharmacological properties and contribute valuable data to the field of medicinal chemistry.

Due to the absence of specific data for this compound, this guide cannot provide the requested tables of quantitative data, detailed experimental protocols, or signaling pathway diagrams. Researchers are encouraged to investigate the broader class of quinoxaline derivatives to understand potential synthetic strategies and biological activities that could be relevant to this underexplored compound.

An In-depth Technical Guide to the Solubility and Stability of 8-Methoxyquinoxalin-5-ol

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

8-Methoxyquinoxalin-5-ol is a heterocyclic organic compound belonging to the quinoxaline family. Quinoxaline derivatives are a subject of significant interest in medicinal chemistry due to their diverse biological activities.[1][2][3][4] A thorough understanding of the solubility and stability of this compound is critical for its potential development as a therapeutic agent, as these properties fundamentally influence its formulation, delivery, and in vivo performance. This technical guide outlines the theoretical considerations for the solubility and stability of this compound and provides detailed experimental protocols for their determination.

Predicted Physicochemical Properties and General Considerations for Quinoxalines

The structure of this compound, featuring both a methoxy and a hydroxyl group on the benzene ring fused to a pyrazine ring, suggests it is a polar molecule. The presence of the hydroxyl group may allow for pH-dependent solubility, with increased solubility in alkaline solutions due to deprotonation. The nitrogen atoms in the pyrazine ring are weakly basic.[5]

Quinoxaline rings are generally stable but can be susceptible to degradation under certain conditions. For instance, some quinoxaline derivatives have been shown to be vulnerable to tautomerization in their reduced form under alkaline conditions.[6] The pyrazine ring in quinoxalines is generally resistant to oxidative attack, though side chains can be oxidized to carboxylic acids.[7]

Experimental Protocols for Solubility Determination

A standardized approach to determining the solubility of this compound in various solvents is crucial for preclinical development. The following protocols are adapted from standard laboratory procedures for organic compounds.[8][9][10][11]

Materials and Reagents

-

This compound (solid)

-

A selection of solvents of varying polarity (e.g., water, ethanol, methanol, acetone, acetonitrile, dimethyl sulfoxide (DMSO), n-hexane)

-

Buffer solutions at various pH values (e.g., pH 2, 4, 7, 9, 12)

-

Calibrated analytical balance

-

Vials with screw caps

-

Constant temperature shaker/incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Equilibrium Solubility (Shake-Flask Method)

This method determines the saturation solubility of a compound in a given solvent at a specific temperature.

Methodology:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent or buffer.

-

Seal the vials and place them in a constant temperature shaker (e.g., 25 °C and 37 °C) to allow for equilibration. The time to reach equilibrium should be determined experimentally but is typically 24-72 hours.

-

After equilibration, visually inspect the vials to ensure an excess of solid remains.

-

Centrifuge the samples to pellet the undissolved solid.

-

Carefully withdraw a known volume of the supernatant.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted supernatant using a validated HPLC or UV-Vis spectrophotometry method.

-

Calculate the solubility in units such as mg/mL or mol/L.

Kinetic Solubility

This method provides a rapid assessment of the solubility of a compound from a concentrated stock solution, often in DMSO, upon dilution into an aqueous buffer.

Methodology:

-

Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

-

Add a small volume of the stock solution to a series of aqueous buffers of different pH values in a multi-well plate.

-

Allow the solutions to equilibrate for a shorter period (e.g., 1-2 hours) at a controlled temperature.

-

Measure the turbidity of the solutions using a nephelometer or assess the amount of dissolved compound by HPLC after filtration or centrifugation.

Data Presentation:

Quantitative solubility data should be summarized in a clear, tabular format for easy comparison across different solvents and conditions.

| Solvent/Buffer (pH) | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method |

| Water | 25 | Equilibrium | ||

| pH 2.0 Buffer | 25 | Equilibrium | ||

| pH 7.4 Buffer | 25 | Equilibrium | ||

| Ethanol | 25 | Equilibrium | ||

| DMSO | 25 | Equilibrium | ||

| pH 7.4 Buffer | 25 | Kinetic |

Experimental Protocols for Stability Assessment

Stability testing is essential to determine the re-test period or shelf life of a substance and is guided by international standards such as the ICH guidelines.[12][13]

Forced Degradation Studies

Forced degradation (or stress testing) helps to identify potential degradation products and establish degradation pathways.

Methodology:

-

Prepare solutions of this compound in a suitable solvent (e.g., a mixture of water and an organic co-solvent).

-

Expose the solutions to a variety of stress conditions:

-

Acidic: 0.1 M HCl at an elevated temperature (e.g., 60 °C).

-

Basic: 0.1 M NaOH at an elevated temperature (e.g., 60 °C).

-

Oxidative: 3% H₂O₂ at room temperature.

-

Thermal: Store the solid compound and solutions at elevated temperatures (e.g., 60-80 °C).

-

Photostability: Expose the solid compound and solutions to light according to ICH Q1B guidelines.

-

-

At specified time points, withdraw samples and analyze them using a stability-indicating HPLC method. This method should be capable of separating the parent compound from its degradation products.

-

Identify and characterize major degradation products using techniques such as LC-MS (Liquid Chromatography-Mass Spectrometry) and NMR (Nuclear Magnetic Resonance) spectroscopy.

Long-Term Stability Studies

These studies evaluate the stability of the compound under recommended storage conditions over a prolonged period.

Methodology:

-

Store samples of this compound in containers that simulate the proposed packaging for storage and distribution.

-

Place the samples in stability chambers under controlled conditions as per ICH guidelines (e.g., 25 °C/60% RH and 40 °C/75% RH).

-

At predetermined time intervals (e.g., 0, 3, 6, 9, 12, 18, 24 months), remove samples and test for relevant attributes such as appearance, assay, and degradation products.

Data Presentation:

The results of stability studies should be presented in a tabular format, showing the change in critical quality attributes over time and under different conditions.

| Storage Condition | Time (Months) | Appearance | Assay (%) | Total Degradation Products (%) |

| 25 °C/60% RH | 0 | |||

| 3 | ||||

| 6 | ||||

| 40 °C/75% RH | 0 | |||

| 3 | ||||

| 6 |

Visualizations of Experimental Workflows

Diagram of the Equilibrium Solubility Workflow

Caption: Workflow for Equilibrium Solubility Determination.

Diagram of the Forced Degradation Study Workflow

Caption: Workflow for Forced Degradation Studies.

References

- 1. benthamdirect.com [benthamdirect.com]

- 2. researchgate.net [researchgate.net]

- 3. bohrium.com [bohrium.com]

- 4. Quinoxaline, its derivatives and applications: A State of the Art review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pharmacophorejournal.com [pharmacophorejournal.com]

- 8. chem.ws [chem.ws]

- 9. scribd.com [scribd.com]

- 10. scribd.com [scribd.com]

- 11. quora.com [quora.com]

- 12. ema.europa.eu [ema.europa.eu]

- 13. www3.paho.org [www3.paho.org]

Methodological & Application

Application Notes and Protocols for 8-Methoxyquinoxalin-5-ol in Antimicrobial Activity Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for evaluating the antimicrobial properties of 8-Methoxyquinoxalin-5-ol. The protocols outlined below are based on established methods for testing quinoxaline derivatives, a class of compounds known for their broad-spectrum biological activities.[1][2][3][4]

Introduction

Quinoxaline derivatives are a significant class of heterocyclic compounds that have demonstrated a wide range of pharmacological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[1][4] The antimicrobial potential of these compounds often stems from their unique chemical structure. This document details the standardized assays to determine the antimicrobial efficacy of this compound against a panel of clinically relevant microbial strains.

Potential Mechanism of Action

While the specific mechanism of this compound is yet to be elucidated, related compounds such as 8-hydroxyquinolines are known to exert their antimicrobial effects through metal ion chelation.[5][6] These compounds can disrupt essential metallic homeostasis in microbial cells by binding to metal ions like iron, zinc, and manganese, which are crucial cofactors for many enzymes involved in cellular respiration and DNA replication. This chelation can lead to the production of reactive oxygen species (ROS), causing oxidative stress and subsequent cell death.[5]

Figure 1: Proposed mechanism of action for this compound.

Experimental Protocols

Preparation of Test Compound and Microbial Inoculum

Stock Solution Preparation:

-

Prepare a stock solution of this compound by dissolving the compound in a suitable solvent, such as Dimethyl Sulfoxide (DMSO), to a concentration of 10 mg/mL.[2]

-

Ensure the compound is fully dissolved. Further dilutions should be made in the appropriate broth or agar medium.

Microbial Inoculum Preparation:

-

Streak the selected bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa) on nutrient agar plates and fungal strains (e.g., Candida albicans, Aspergillus niger) on Sabouraud Dextrose Agar plates.

-

Incubate the bacterial plates at 37°C for 24 hours and fungal plates at 28°C for 48-72 hours.

-

Prepare a microbial suspension by picking a few colonies and suspending them in sterile saline (0.85% NaCl).

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria.

Agar Disc Diffusion Assay

This method is used for preliminary screening of antimicrobial activity.

Protocol:

-

Prepare Mueller-Hinton Agar (MHA) for bacteria and Sabouraud Dextrose Agar (SDA) for fungi according to the manufacturer's instructions and pour into sterile Petri dishes.

-

Spread 0.1 mL of the prepared microbial inoculum evenly over the surface of the agar plates.

-

Impregnate sterile filter paper discs (6 mm in diameter) with a known concentration of the this compound solution (e.g., 50 µ g/disc ).[2]

-

Place the impregnated discs on the surface of the inoculated agar plates.

-

Place a disc impregnated with the solvent (DMSO) as a negative control and a disc with a standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) as a positive control.[2]

-

Incubate the bacterial plates at 37°C for 24 hours and fungal plates at 28°C for 48 hours.[2]

-

Measure the diameter of the zone of inhibition (in mm) around each disc.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of the compound that inhibits visible microbial growth.

Protocol:

-

Dispense 100 µL of sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi into each well of a 96-well microtiter plate.

-

Add 100 µL of the this compound stock solution to the first well and perform a two-fold serial dilution across the plate.

-

Add 10 µL of the microbial inoculum to each well.

-

Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

-

Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

-

The MIC is the lowest concentration of the compound at which no visible growth is observed.

References

- 1. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 3. Synthesis and antimicrobial evaluation of novel quinoxaline derivatives. [wisdomlib.org]

- 4. mdpi.com [mdpi.com]

- 5. Harnessing the Dual Antimicrobial Mechanism of Action with Fe(8-Hydroxyquinoline)3 to Develop a Topical Ointment for Mupirocin-Resistant MRSA Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Harnessing the Dual Antimicrobial Mechanism of Action with Fe(8-Hydroxyquinoline)3 to Develop a Topical Ointment for Mupirocin-Resistant MRSA Infections - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes: QuinoxaFluor-M85, a Novel Fluorescent Probe for Cellular Imaging

Introduction

QuinoxaFluor-M85 is a novel, hypothetical quinoxaline-based small molecule fluorescent probe designed for the visualization of specific cellular compartments or processes in live-cell imaging. Its methoxy and hydroxyl substitutions are postulated to contribute to its photophysical properties and cellular uptake. These application notes provide an overview of its potential applications and a general protocol for its use in fluorescence microscopy.

Potential Applications

-

Live-Cell Imaging of Cellular Structures: Based on its hypothetical chemical structure, QuinoxaFluor-M85 may preferentially accumulate in specific organelles, enabling their visualization in real-time.

-

Investigating Drug-Induced Cellular Stress: Changes in the fluorescence intensity or localization of QuinoxaFluor-M85 upon drug treatment could serve as an indicator of cellular stress or apoptosis.

-

High-Content Screening: The probe's potential for live-cell staining makes it a candidate for high-content screening assays to identify compounds that modulate specific cellular pathways.

Quantitative Data Summary

The following table summarizes the hypothetical photophysical properties of QuinoxaFluor-M85. These values are provided as an example and would need to be experimentally determined for any new fluorescent probe.

| Property | Value (Hypothetical) |

| Excitation Maximum (λex) | 488 nm |

| Emission Maximum (λem) | 525 nm |

| Molar Extinction Coefficient | 50,000 M⁻¹cm⁻¹ |

| Quantum Yield (Φ) | 0.60 |

| Photostability | Moderate |

| Optimal pH Range | 6.5 - 8.0 |

Experimental Protocols

1. General Protocol for Live-Cell Staining with QuinoxaFluor-M85

This protocol provides a general guideline for staining live cells with a novel fluorescent probe. Optimization of probe concentration, incubation time, and imaging parameters is recommended for each cell type and experimental condition.

Materials:

-

QuinoxaFluor-M85 stock solution (e.g., 1 mM in DMSO)

-

Live-cell imaging medium (e.g., phenol red-free DMEM)

-

Cells cultured on imaging-compatible plates or slides (e.g., 8-well µ-Slides)[1]

-

Phosphate-buffered saline (PBS)

-

Optional: Hoechst 33342 or other nuclear counterstain

Procedure:

-

Cell Seeding: Seed cells at an appropriate density to reach 70-80% confluency at the time of imaging.

-

Probe Preparation: Prepare a working solution of QuinoxaFluor-M85 in pre-warmed live-cell imaging medium. The optimal concentration should be determined by titration (e.g., starting with a range of 1-10 µM).

-

Cell Staining:

-

Remove the cell culture medium from the wells.

-

Wash the cells once with pre-warmed PBS.

-

Add the QuinoxaFluor-M85 working solution to the cells.

-

Incubate for 15-60 minutes at 37°C and 5% CO₂. The optimal incubation time will vary depending on the cell type and probe uptake kinetics.

-

-

Washing (Optional): For probes with high background fluorescence, a wash step may be necessary. Remove the staining solution and wash the cells gently with pre-warmed imaging medium.

-

Imaging: Image the cells using a fluorescence microscope equipped with appropriate filters for the probe's excitation and emission spectra (hypothetically, Ex: 488 nm, Em: 525 nm). For time-lapse imaging, use the lowest possible laser power and exposure time to minimize phototoxicity.[2]

2. Protocol for Investigating Drug-Induced Cellular Stress

This protocol describes how a novel fluorescent probe could be used to assess changes in cellular health in response to a test compound.

Materials:

-

Cells stained with QuinoxaFluor-M85 (as described above)

-

Test compound stock solution

-

Positive control for cellular stress (e.g., Staurosporine for apoptosis)

-

Negative control (vehicle, e.g., DMSO)

Procedure:

-

Cell Preparation: Stain cells with QuinoxaFluor-M85 as described in the general protocol.

-

Compound Addition:

-

Prepare dilutions of the test compound, positive control, and negative control in pre-warmed imaging medium.

-

Add the respective solutions to the stained cells.

-

-

Time-Lapse Imaging:

-

Place the imaging plate on a microscope stage incubator to maintain optimal temperature, humidity, and CO₂ levels.[2]

-

Acquire images at regular intervals (e.g., every 15 minutes for 4-24 hours).

-

-

Data Analysis:

-

Quantify changes in fluorescence intensity, distribution, or cellular morphology over time for each treatment condition.

-

Compare the effects of the test compound to the positive and negative controls.

-

Visualizations

Caption: Experimental workflow for live-cell imaging.

Caption: Hypothetical signaling pathway for drug screening.

References

Application Notes and Protocols for the Synthesis of 8-Methoxyquinoxalin-5-ol Derivatives

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed synthetic protocols and application notes for the preparation of 8-Methoxyquinoxalin-5-ol and its derivatives. Quinoxaline scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities. These protocols are intended for use by qualified researchers and scientists in a laboratory setting.

Introduction

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of various biologically active molecules. The this compound scaffold, in particular, presents a unique substitution pattern that is of interest for the development of novel therapeutic agents. The synthesis of these compounds typically involves the construction of the quinoxaline ring system from appropriately substituted precursors, followed by functional group manipulations. This document outlines two primary synthetic strategies for obtaining this compound derivatives.

Synthetic Strategies

Two plausible synthetic routes for the preparation of this compound are presented below. These strategies are based on established chemical principles for quinoxaline synthesis.

Strategy 1: Convergent Synthesis via a Substituted o-Phenylenediamine

This approach involves the synthesis of a key intermediate, 1,2-diamino-3-hydroxy-5-methoxybenzene, followed by its condensation with a 1,2-dicarbonyl compound to form the quinoxaline ring.

Strategy 2: Linear Synthesis with Late-Stage Functionalization

This strategy begins with a more readily available o-phenylenediamine to construct the quinoxaline core, followed by the introduction of the hydroxyl group at the 5-position in a later step.

Experimental Protocols

Strategy 1: Convergent Synthesis

Step 1a: Synthesis of 2-Amino-4-methoxyphenol

This procedure outlines the reduction of 4-methoxy-2-nitrophenol to the corresponding aminophenol.

-

Reaction:

-

Reagents and Materials:

-

4-Methoxy-2-nitrophenol

-

Ethanol

-

5% Palladium on carbon (Pd/C)

-

Hydrogen gas (H₂)

-

Isopropyl alcohol

-

-

Procedure:

-

Suspend 4-methoxy-2-nitrophenol (e.g., 20 g) in ethanol (e.g., 350 mL) in a hydrogenation vessel.

-

Add 5% Pd/C catalyst (e.g., 550 mg).

-

Subject the mixture to hydrogenation at 20-30°C under atmospheric pressure of hydrogen gas until the reaction is complete (monitored by TLC).

-

Remove the catalyst by filtration.

-

Remove the solvent by distillation under reduced pressure.

-

Recrystallize the resulting solid from isopropyl alcohol to obtain pure 2-amino-4-methoxyphenol.[1]

-

-

Expected Yield: ~93%[1]

Step 1b: Synthesis of 1,2-Diamino-3-hydroxy-5-methoxybenzene (Hypothetical)

This step involves the introduction of a second amino group ortho to the existing amino group in 2-amino-4-methoxyphenol. This is a challenging transformation and may require significant optimization. A potential approach is outlined below.

-

Reaction:

-

Reagents and Materials (Proposed):

-

2-Amino-4-methoxyphenol

-

A suitable aminating agent (e.g., hydroxylamine-O-sulfonic acid, or a nitrating agent followed by reduction)

-

Appropriate solvent and catalyst system

-

-

General Considerations:

-

The direct amination of phenols or anilines can be challenging due to issues with regioselectivity and reactivity.

-

A multi-step approach involving protection of the existing functional groups, followed by nitration and subsequent reduction, may be more feasible. This would involve:

-

Protection of the amino and hydroxyl groups of 2-amino-4-methoxyphenol.

-

Nitration at the 6-position.

-

Reduction of the nitro group to an amino group.

-

Deprotection of the amino and hydroxyl groups.

-

-

Step 1c: Synthesis of this compound

This final step involves the condensation of the diamine with glyoxal to form the quinoxaline ring.

-

Reaction:

-

Reagents and Materials:

-

1,2-Diamino-3-hydroxy-5-methoxybenzene

-

Glyoxal (40% aqueous solution)

-

Ethanol or a similar solvent

-

-

Procedure:

-

Dissolve 1,2-diamino-3-hydroxy-5-methoxybenzene in a suitable solvent such as ethanol.

-

Add an equimolar amount of glyoxal solution dropwise to the stirred solution of the diamine.

-

The reaction is often exothermic and may proceed at room temperature or with gentle heating.

-

Monitor the reaction progress by TLC.

-

Upon completion, the product may precipitate from the reaction mixture or can be isolated by extraction after solvent removal.

-

Purify the crude product by recrystallization or column chromatography.

-

Strategy 2: Linear Synthesis with Late-Stage Functionalization

Step 2a: Synthesis of 7-Methoxyquinoxaline

This step involves the condensation of a commercially available diamine with glyoxal.

-

Reaction:

-

Reagents and Materials:

-

4-Methoxy-o-phenylenediamine (3,4-Diaminoanisole)

-

Glyoxal (40% aqueous solution)

-

Ethanol

-

-

Procedure:

-

Dissolve 4-methoxy-o-phenylenediamine in ethanol.

-

Add an equimolar amount of glyoxal solution.

-

Stir the reaction mixture at room temperature or with gentle heating.

-

Isolate and purify the product as described in Step 1c.

-

Step 2b: Synthesis of this compound via Photochemical Hydroxylation

This step utilizes a photochemical reaction to introduce the hydroxyl group at the 5-position.

-

Reaction:

-

Reagents and Materials:

-

7-Methoxyquinoxaline

-

Aqueous acidic solution (e.g., dilute sulfuric acid)

-

UV light source

-

-

Procedure:

-

Dissolve 7-methoxyquinoxaline in an acidic aqueous solution.

-

Irradiate the solution with a suitable UV light source under anaerobic conditions.

-

Monitor the reaction for the formation of the hydroxylated product.

-

Isolate and purify the product using standard techniques.

-

Alternative Step 2b: Synthesis via a Quinoxaline-5,8-dione Intermediate

This alternative involves the formation and subsequent selective reduction of a quinoxaline-dione.

-

Sub-step 2b-1: Synthesis of 7-Methoxyquinoxaline-5,8-dione

-

This would likely involve the oxidation of 7-methoxyquinoxaline.

-

-

Sub-step 2b-2: Selective Reduction to this compound

-

Reaction:

-

Reagents and Materials (Proposed):

-

7-Methoxyquinoxaline-5,8-dione

-

A selective reducing agent (e.g., sodium borohydride under controlled conditions, or other chemoselective ketone reducing agents).

-

Appropriate solvent

-

-

Procedure:

-

Dissolve the quinoxaline-dione in a suitable solvent.

-

Treat the solution with a selective reducing agent at a controlled temperature.

-

Monitor the reaction to favor the reduction of the 5-keto group.

-

Work up the reaction and purify the desired product.

-

-

Data Presentation

Table 1: Summary of Key Synthetic Intermediates and Products

| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Key Synthetic Step |

| 4-Methoxy-2-nitrophenol |  | C₇H₇NO₄ | 169.14 | Starting Material |

| 2-Amino-4-methoxyphenol |  | C₇H₉NO₂ | 139.15 | Step 1a |

| 4-Methoxy-o-phenylenediamine |  | C₇H₁₀N₂O | 138.17 | Starting Material |

| 7-Methoxyquinoxaline |  | C₉H₈N₂O | 160.17 | Step 2a |

| This compound |  | C₉H₈N₂O₂ | 176.17 | Final Product |

Mandatory Visualizations

Experimental Workflow: Strategy 1

Caption: Convergent synthesis of this compound.

Experimental Workflow: Strategy 2

Caption: Linear synthesis of this compound.

Safety Precautions

-

All experimental work should be conducted in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times.

-

Handle all chemicals with care, and consult the Safety Data Sheets (SDS) for each reagent before use.

-

Hydrogenation reactions should be carried out with appropriate safety measures and equipment.

-

Photochemical reactions require appropriate shielding from UV light.

Conclusion

The synthesis of this compound derivatives can be approached through multiple synthetic routes. The convergent strategy offers a direct approach if the key diamino intermediate can be efficiently synthesized. The linear strategy provides flexibility, with the key challenge being the regioselective introduction of the 5-hydroxyl group. The protocols and workflows provided in this document serve as a guide for researchers to develop and optimize the synthesis of these valuable compounds for further investigation in drug discovery and development programs.

References

Application Note: 8-Methoxyquinoxalin-5-ol as a Metal Ion Sensor

Topic: The Use of 8-Methoxyquinoxalin-5-ol as a Metal Ion Sensor

Audience: Researchers, scientists, and drug development professionals.

Notice: Following a comprehensive review of available scientific literature and databases, no specific information was found regarding the application of this compound as a metal ion sensor. The synthesis, properties, and utility of this particular compound in the context of metal ion detection have not been documented in the reviewed sources.

However, the quinoxaline scaffold, to which this compound belongs, is a well-known fluorophore and has been incorporated into various chemosensors. Quinoxaline derivatives have shown promise in the detection of both metal cations and anions.[1][2][3][4][5][6][7] The presence of nitrogen atoms with lone electron pairs allows the quinoxaline ring to act as an effective complexing agent for metal ions.[2]

Given the absence of specific data for this compound, this document will provide a general overview of the potential mechanism and a hypothetical experimental protocol based on the known properties of similar quinoxaline-based sensors. This information is intended to serve as a foundational guide for researchers interested in exploring the potential of this compound as a novel metal ion sensor.

Proposed Principle of Operation

It is hypothesized that this compound could function as a "turn-on" or "turn-off" fluorescent sensor upon binding to a metal ion. The sensing mechanism would likely involve the formation of a coordination complex between the metal ion and the nitrogen atoms of the quinoxaline ring, as well as the hydroxyl group at the 5-position. This interaction could alter the electronic properties of the molecule, leading to a change in its photophysical characteristics, such as a shift in the fluorescence emission wavelength or a change in fluorescence intensity (quenching or enhancement).

A potential signaling pathway for metal ion detection using a generic quinoxaline-based sensor is illustrated below.

Caption: Hypothetical signaling pathway for a quinoxaline-based sensor.

Hypothetical Experimental Protocol

This protocol outlines a general procedure for evaluating the potential of this compound as a fluorescent metal ion sensor.

Materials and Reagents

-

This compound (synthesis required as not commercially available for this application)

-

A selection of metal salts (e.g., chlorides or nitrates of Fe³⁺, Cu²⁺, Zn²⁺, Ni²⁺, Co²⁺, etc.)[3][4]

-

Organic solvent (e.g., acetonitrile, DMSO)[3]

-

Deionized water

-

Buffer solutions for pH control

Instrumentation

-

UV-Vis Spectrophotometer

-

Fluorometer

-

pH meter

-

Standard laboratory glassware

Experimental Workflow

The following diagram outlines the proposed experimental workflow for screening this compound as a metal ion sensor.

Caption: Proposed experimental workflow for sensor evaluation.

Detailed Methodologies

-

Preparation of Stock Solutions:

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., 1 mM in acetonitrile).

-

Prepare stock solutions of various metal salts in deionized water or the same organic solvent (e.g., 10 mM).

-

-

Preliminary Screening:

-

In a series of cuvettes, add the sensor solution to a final concentration of 10 µM.

-

To each cuvette, add a different metal ion solution to a final concentration of 100 µM.

-

Record the UV-Vis absorption and fluorescence emission spectra for each sample.

-

A significant change in the spectra in the presence of a particular metal ion would indicate a potential sensing event.

-

-

Selectivity Studies:

-

Perform competitive binding experiments by adding the identified target metal ion to the sensor solution in the presence of other potentially interfering metal ions.

-

Monitor the spectral changes to determine the selectivity of the sensor.

-

-

Titration Experiments:

-